

Hymeglusin: A Technical Guide to its Biochemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Hymeglusin				
Cat. No.:	B1673827	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymeglusin, also known as F-244, 1233A, or L-659,699, is a fungal-derived β-lactone antibiotic that has garnered significant interest for its potent and specific inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase.[1][2] This enzyme plays a crucial role in the mevalonate pathway, a fundamental metabolic route for the biosynthesis of cholesterol and other isoprenoids.[3][4] The unique mechanism of action and biological activities of **Hymeglusin** make it a valuable tool for studying cholesterol metabolism and a potential lead compound in drug discovery. This technical guide provides a comprehensive overview of the biochemical properties, structure, and mechanism of action of **Hymeglusin**, along with relevant experimental methodologies.

Biochemical Properties and Structure

Hymeglusin is characterized as a white, amorphous powder with the chemical formula $C_{18}H_{28}O_5$ and a molecular weight of 324.41 g/mol .[1][5] It is soluble in various organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), chloroform, and ethyl acetate, but insoluble in water and hexane.[5][6]

The chemical structure of **Hymeglusin** is $(2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid.[7][8] A key feature of its structure is the trans-<math>\beta$ -lactone ring with a (3R,4R) configuration, which is crucial for its biological activity.[9]

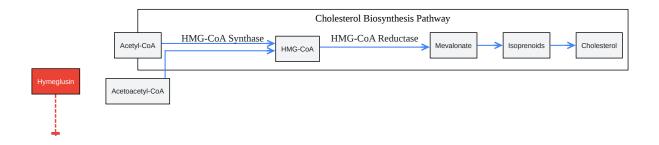
The specific stereochemistry of the β -lactone ring is essential for its potent and specific inhibition of HMG-CoA synthase.[6][10]

Table 1: Physicochemical and Biological Properties of

Hymeglusin

Property	Value	References
Molecular Formula	C18H28O5	[1][11]
Molecular Weight	324.41 g/mol	[1]
Appearance	White to off-white solid	[1]
CAS Number	29066-42-0	[1][11]
Solubility	Soluble in DMSO, ethanol, methanol, chloroform	[5][6]
Insolubility	Insoluble in water, hexane	[5]
Target Enzyme	3-hydroxy-3-methylglutaryl- coenzyme A (HMG-CoA) synthase	[1]
IC₅₀ (HMG-CoA synthase)	0.12 μΜ	[1]
Inhibition Type	Irreversible, covalent	[2][12]

Mechanism of Action


Hymeglusin is a specific and irreversible inhibitor of HMG-CoA synthase.[2] Its mechanism of action involves the covalent modification of a critical cysteine residue (Cys129 in human cytosolic HMG-CoA synthase) within the enzyme's active site.[1][2][12] The electrophilic β -lactone ring of **Hymeglusin** is susceptible to nucleophilic attack by the sulfhydryl group of the cysteine residue. This results in the opening of the β -lactone ring and the formation of a stable thioester adduct, thereby inactivating the enzyme.[7]

This covalent inhibition prevents the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, a key step in the mevalonate pathway.[3] By blocking this pathway, **Hymeglusin** effectively inhibits the downstream synthesis of cholesterol and other isoprenoids.[13]

Check Availability & Pricing

Signaling Pathway: Cholesterol Biosynthesis and Hymeglusin's Point of Inhibition

Click to download full resolution via product page

Caption: Inhibition of HMG-CoA synthase by **Hymeglusin** in the cholesterol biosynthesis pathway.

Biological Activities

Beyond its well-characterized role as an HMG-CoA synthase inhibitor, **Hymeglusin** exhibits a range of other biological activities.

- Antifungal Activity: Hymeglusin has demonstrated activity against various fungal species, including Candida albicans, Penicillium herquei, and Pyricularia oryzae.
- Antiviral Activity: It has been shown to inhibit the replication of Dengue virus type 2.[1]
- Inhibition of Cholesterol Biosynthesis: In vivo studies have shown that **Hymeglusin** can inhibit cholesterol biosynthesis in rats by 45% at a dose of 25 mg/kg.[1][6]
- Potential in Cancer Research: The mevalonate pathway is often upregulated in cancer cells, making HMG-CoA synthase a potential therapeutic target.[4][14] Hymeglusin has been investigated for its pro-apoptotic effects in acute myeloid leukemia, particularly in combination with other drugs.[14]

Table 2: In Vitro and In Vivo Activity of Hymeglusin

Activity	Model	Metric	Value	References
HMG-CoA Synthase Inhibition	Purified enzyme	IC50	0.12 μΜ	[1][6]
Dengue Virus Replication Inhibition	K562 cells	EC50	4.5 μΜ	[1]
Antifungal Activity	Candida albicans	MIC	12.5 μg/ml	[5]
Antifungal Activity	Pyricularia oryzae	MIC	6.25 μg/ml	[5]
Cholesterol Biosynthesis Inhibition	Rats	% Inhibition	45% at 25 mg/kg	[1][6]

Experimental Protocols HMG-CoA Synthase Inhibition Assay (Colorimetric)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of **Hymeglusin** against HMG-CoA synthase by monitoring the consumption of a substrate.

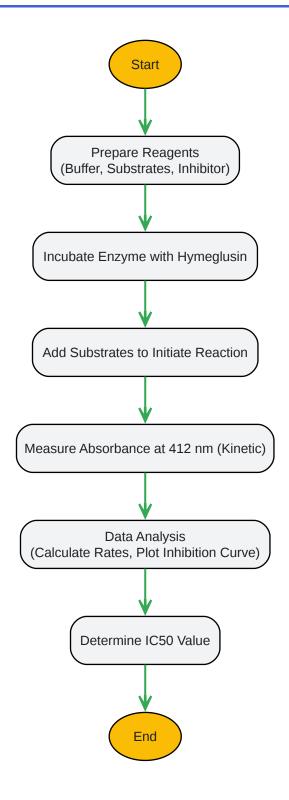
Materials:

- Purified recombinant HMG-CoA synthase
- **Hymeglusin** stock solution (in DMSO)
- Acetyl-CoA
- Acetoacetyl-CoA
- DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

- Tris-HCl buffer (pH 8.0)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare Reagents:
 - Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0) and 0.2 mM DTNB.
 - $\circ\,$ Prepare substrate solutions of acetyl-CoA (400 $\mu\text{M})$ and acetoacetyl-CoA (7 $\mu\text{M})$ in the reaction buffer.
 - Prepare serial dilutions of Hymeglusin in DMSO.
- Enzyme and Inhibitor Incubation:
 - In a 96-well plate, add a fixed amount of HMG-CoA synthase (e.g., 2 μg/ml) to each well.
 - Add varying concentrations of Hymeglusin or DMSO (for control) to the wells.
 - Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification.
- Initiate Reaction:
 - To start the reaction, add the acetyl-CoA and acetoacetyl-CoA substrate mixture to each well.
- Measure Activity:
 - Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration (e.g., 10-20 minutes). The increase in absorbance is due to the reaction of the free Coenzyme A (a product of the reaction) with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.



• Data Analysis:

- Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
- Plot the percentage of inhibition against the logarithm of the **Hymeglusin** concentration.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow: HMG-CoA Synthase Inhibition Assay

Click to download full resolution via product page

Caption: Workflow for determining the IC50 of **Hymeglusin** against HMG-CoA synthase.

Conclusion

Hymeglusin stands out as a highly specific and potent irreversible inhibitor of HMG-CoA synthase. Its well-defined structure and mechanism of action have made it an invaluable research tool for dissecting the complexities of the mevalonate pathway and its role in various physiological and pathological processes. The detailed biochemical and structural information, coupled with established experimental protocols, provides a solid foundation for researchers and drug development professionals to explore the full potential of **Hymeglusin** and its analogs in therapeutic applications, ranging from metabolic disorders to infectious diseases and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. (R,R)-Hymeglusin | HMG-CoA synthase inhibitor | Hello Bio [hellobio.com]
- 3. Hydroxymethylglutaryl-CoA synthase Wikipedia [en.wikipedia.org]
- 4. The significance of the cholesterol biosynthetic pathway in cell growth and carcinogenesis (review) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. satoshi-omura.info [satoshi-omura.info]
- 6. caymanchem.com [caymanchem.com]
- 7. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by Hymeglusin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hymeglusin | C18H28O5 | CID 6440895 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]

- 14. Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hymeglusin: A Technical Guide to its Biochemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673827#biochemical-properties-and-structure-of-hymeglusin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com